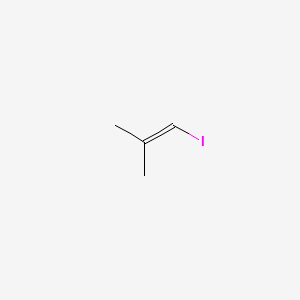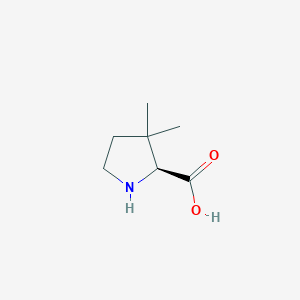
1-Iodo-2-methylprop-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Iodo-2-methylprop-1-ene is an organic compound with the molecular formula C₄H₇I It is an iodinated derivative of isobutene, characterized by the presence of an iodine atom attached to the first carbon of the propene chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Iodo-2-methylprop-1-ene can be synthesized through the iodination of 2-methylpropene. One common method involves the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide, under controlled conditions. The reaction typically proceeds as follows: [ \text{C}_4\text{H}_8 + \text{I}_2 + \text{H}_2\text{O}_2 \rightarrow \text{C}_4\text{H}_7\text{I} + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more efficient catalytic processes. Transition metal catalysts, such as palladium or platinum, can be employed to facilitate the iodination reaction, improving yield and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Iodo-2-methylprop-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of different substituted products.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form 2-methylpropene.
Addition Reactions: The compound can participate in addition reactions with electrophiles, such as halogens or hydrogen halides, to form dihalogenated or halogenated products.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH₃) in aqueous or alcoholic solutions.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Addition: Bromine (Br₂) or hydrogen bromide (HBr) in inert solvents like dichloromethane.
Major Products:
Substitution: 2-methylprop-1-ol, 2-methylpropionitrile, and 2-methylpropylamine.
Elimination: 2-methylpropene.
Addition: 1,2-dibromo-2-methylpropane and 2-bromo-2-methylpropane.
Wissenschaftliche Forschungsanwendungen
1-Iodo-2-methylprop-1-ene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: It is employed in the preparation of polymers and advanced materials with unique properties.
Biological Studies: Researchers use this compound to study the effects of iodinated compounds on biological systems
Wirkmechanismus
The mechanism of action of 1-iodo-2-methylprop-1-ene in chemical reactions involves the formation of reactive intermediates, such as carbocations or radicals, depending on the reaction conditions. These intermediates then undergo further transformations to yield the final products. The presence of the iodine atom enhances the compound’s reactivity by stabilizing the intermediates through inductive and resonance effects .
Vergleich Mit ähnlichen Verbindungen
- 1-Bromo-2-methylprop-1-ene
- 1-Chloro-2-methylprop-1-ene
- 2-Methylpropene
Comparison: 1-Iodo-2-methylprop-1-ene is unique due to the presence of the iodine atom, which imparts higher reactivity compared to its bromo and chloro analogs. The larger atomic size and lower bond dissociation energy of the C-I bond make it more susceptible to nucleophilic substitution and elimination reactions. Additionally, the iodine atom’s ability to stabilize carbocations and radicals enhances the compound’s utility in various synthetic applications .
Eigenschaften
CAS-Nummer |
20687-01-8 |
|---|---|
Molekularformel |
C4H7I |
Molekulargewicht |
182 g/mol |
IUPAC-Name |
1-iodo-2-methylprop-1-ene |
InChI |
InChI=1S/C4H7I/c1-4(2)3-5/h3H,1-2H3 |
InChI-Schlüssel |
INLKHEAPNAVZAJ-UHFFFAOYSA-N |
SMILES |
CC(=CI)C |
Kanonische SMILES |
CC(=CI)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7-bromo-2,4-dioxo-2,3,4,5-tetrahydro-1h-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B3049377.png)



![Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-2-yl)propanoate](/img/structure/B3049383.png)

![6-Bromo-3-formylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B3049387.png)



